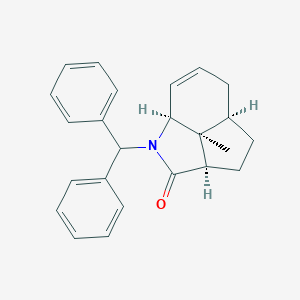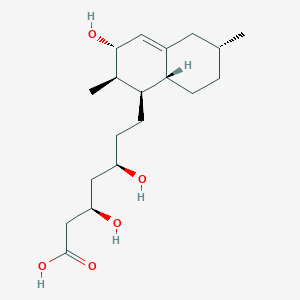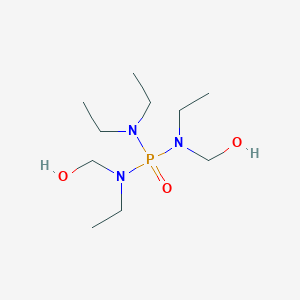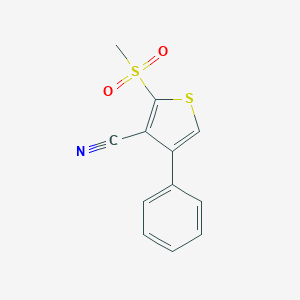
2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It functions as an alpha-glucosidase inhibitor and has been investigated primarily for its potential use in treating HIV infections . The compound is notable for its ability to inhibit viral glycoprotein processing in the host cell endoplasmic reticulum, making it a candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-49483 involves the perbutylation of N-butyl-1-deoxynojiromycin. This process typically includes the following steps:
Starting Material: N-butyl-1-deoxynojiromycin.
Perbutylation: The compound undergoes a reaction with butylating agents under controlled conditions to achieve full butylation. This step often requires the use of strong bases and organic solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of SC-49483 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
SC-49483 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within SC-49483, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, SC-49483 is used as a tool to study glycosidase inhibition. Its ability to inhibit alpha-glucosidase makes it valuable for investigating carbohydrate metabolism and enzyme kinetics.
Biology
In biological research, SC-49483 is employed to explore the role of glycosidases in cellular processes. It helps in understanding how these enzymes contribute to various biological functions and disease mechanisms.
Medicine
SC-49483 has been investigated for its potential therapeutic applications, particularly in the treatment of HIV infections. It has shown promise in preclinical studies by inhibiting viral replication and reducing viral load .
Industry
In the pharmaceutical industry, SC-49483 serves as a lead compound for the development of new antiviral drugs. Its unique mechanism of action provides a basis for designing more effective treatments for viral infections.
Mechanism of Action
SC-49483 exerts its effects by inhibiting alpha-glucosidase, an enzyme involved in the processing of glycoproteins. By blocking this enzyme, SC-49483 disrupts the maturation of viral glycoproteins, thereby inhibiting viral replication. The compound targets the endoplasmic reticulum of host cells, where glycoprotein processing occurs .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.
Miglitol: Used in the treatment of type 2 diabetes, it also inhibits alpha-glucosidase.
Acarbose: An alpha-glucosidase inhibitor used to manage blood sugar levels in diabetic patients.
Uniqueness
SC-49483 is unique due to its specific perbutylation, which enhances its ability to inhibit alpha-glucosidase with reduced gastrointestinal toxicity compared to other inhibitors like 1-deoxynojirimycin . This makes it a more favorable candidate for therapeutic applications, particularly in antiviral treatments.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-methylsulfonyl-4-phenylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZXSBLYGSNJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384819 |
Source


|
| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116526-64-8 |
Source


|
| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

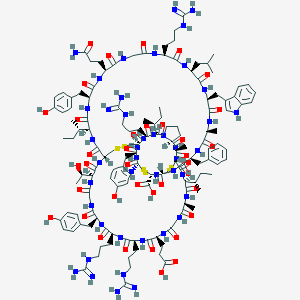
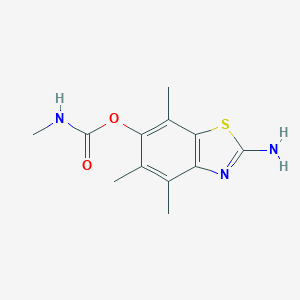
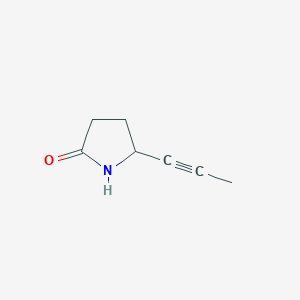

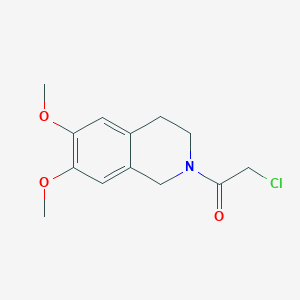
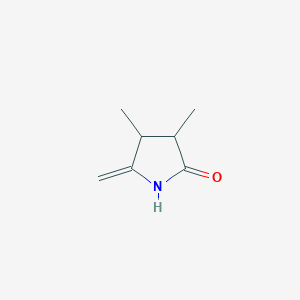
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
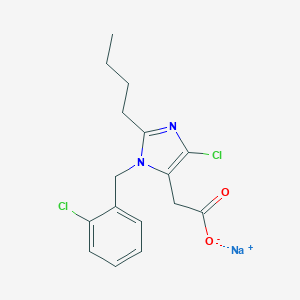
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
